4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one
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Overview
Description
4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one is a chemical compound with the molecular formula C9H8Br2N2O2S. It is characterized by the presence of a piperazin-2-one ring substituted with a 4,5-dibromothiophene-2-carbonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one typically involves the acylation of piperazin-2-one with 4,5-dibromothiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The piperazin-2-one ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders and cancer.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and conductive polymers.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into the molecular mechanisms of various biological processes.
Mechanism of Action
The mechanism of action of 4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. For example, in medicinal chemistry, it may act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. By inhibiting this enzyme, the compound can increase acetylcholine levels in the brain, potentially improving cognitive function in conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound shares the piperazine moiety and has shown promising antibacterial activity.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Known for its acetylcholinesterase inhibitory activity, similar to 4-(4,5-Dibromothiophene-2-carbonyl)piperazin-2-one.
Uniqueness
This compound is unique due to the presence of the dibromothiophene moiety, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel materials and drug candidates .
Properties
Molecular Formula |
C9H8Br2N2O2S |
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Molecular Weight |
368.05 g/mol |
IUPAC Name |
4-(4,5-dibromothiophene-2-carbonyl)piperazin-2-one |
InChI |
InChI=1S/C9H8Br2N2O2S/c10-5-3-6(16-8(5)11)9(15)13-2-1-12-7(14)4-13/h3H,1-2,4H2,(H,12,14) |
InChI Key |
IYOIJBONXNWMAA-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CC(=C(S2)Br)Br |
Origin of Product |
United States |
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